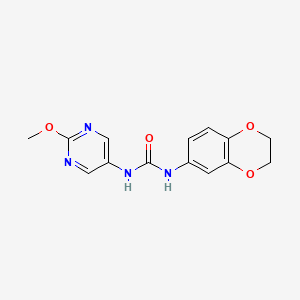![molecular formula C14H15Cl2NO3 B3009314 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 404584-09-4](/img/structure/B3009314.png)
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 2,3-dichlorophenyl group attached via an amide linkage
作用机制
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for carboxylic acid derivatives .
Mode of Action
Carboxylic acid derivatives are known to undergo nucleophilic acyl substitution reactions . In such reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group . This could potentially result in the modification of target proteins or enzymes, altering their function.
Biochemical Pathways
It’s worth noting that carboxylic acid derivatives can participate in a variety of biochemical reactions, including the formation of esters, amides, and other derivatives . These reactions can impact various biochemical pathways, potentially leading to downstream effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichloroaniline and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
2-{[(2,6-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid: Similar structure but with different chlorine substitution pattern.
2-{[(2,4-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid: Another isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.
属性
IUPAC Name |
2-[(2,3-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h3,6-9H,1-2,4-5H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOHGQQVHRBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B3009234.png)
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B3009239.png)



![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)
![N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3009248.png)


